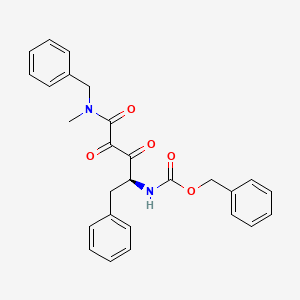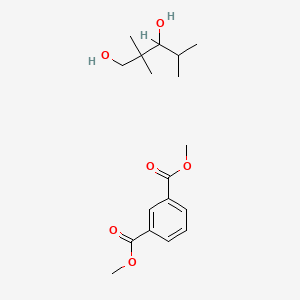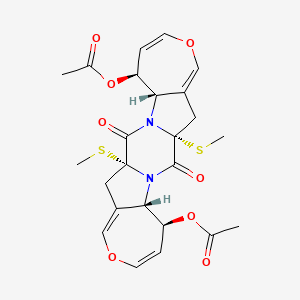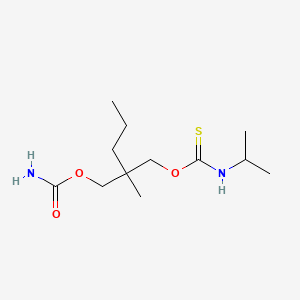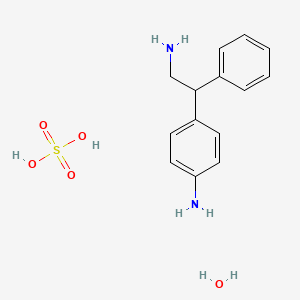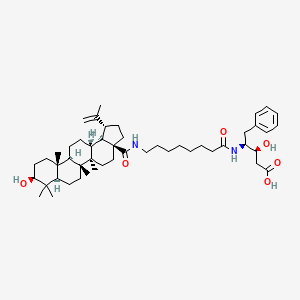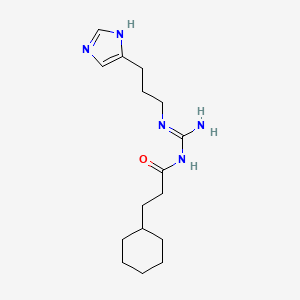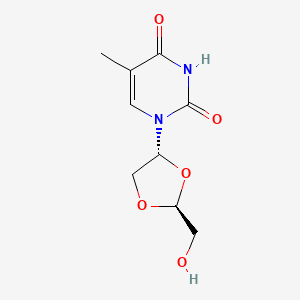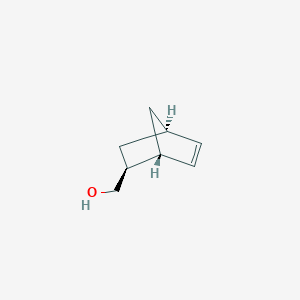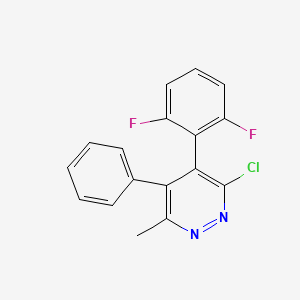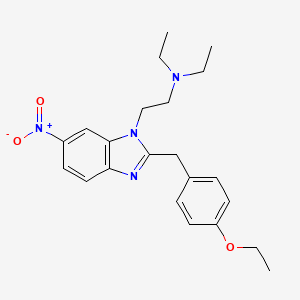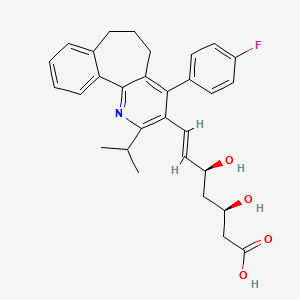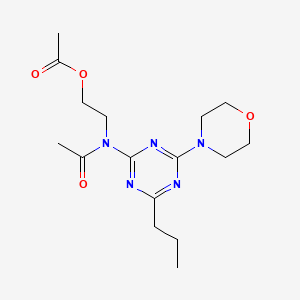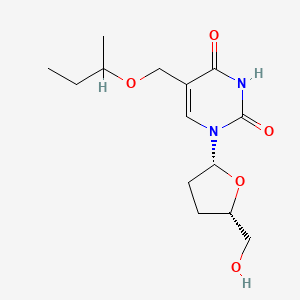
2',3'-Dideoxy-5-(1-methylpropoxymethyl)uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that enhance its potential applications in various scientific fields. This compound is of particular interest due to its unique chemical properties and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine typically involves multiple steps, starting from uridine. The key steps include the selective protection of hydroxyl groups, followed by the introduction of the 1-methylpropoxymethyl group. The reaction conditions often involve the use of protecting groups, such as silyl ethers, and reagents like methyl iodide for alkylation.
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
化学反応の分析
Types of Reactions
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylpropoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against retroviruses.
Medicine: Investigated for its potential therapeutic effects in treating viral infections.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine involves its incorporation into viral DNA, leading to chain termination. This prevents the replication of the virus. The molecular targets include viral reverse transcriptase enzymes, which are essential for the replication of retroviruses.
類似化合物との比較
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the 1-methylpropoxymethyl group, making it less effective in certain applications.
5-(1-Methylpropoxymethyl)uridine: Contains the 1-methylpropoxymethyl group but retains the hydroxyl groups at the 2’ and 3’ positions.
Uniqueness
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine is unique due to the combination of the dideoxy modification and the 1-methylpropoxymethyl group. This enhances its stability and potential efficacy as an antiviral agent.
特性
CAS番号 |
133635-61-7 |
|---|---|
分子式 |
C14H22N2O5 |
分子量 |
298.33 g/mol |
IUPAC名 |
5-(butan-2-yloxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N2O5/c1-3-9(2)20-8-10-6-16(14(19)15-13(10)18)12-5-4-11(7-17)21-12/h6,9,11-12,17H,3-5,7-8H2,1-2H3,(H,15,18,19)/t9?,11-,12+/m0/s1 |
InChIキー |
HSLJLYYORDPYAV-CLGJWYQZSA-N |
異性体SMILES |
CCC(C)OCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO |
正規SMILES |
CCC(C)OCC1=CN(C(=O)NC1=O)C2CCC(O2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


